molecular formula C18H12ClNO3S B11489061 1-(1,3-Benzodioxol-5-yl)-2-[(7-chloroquinolin-4-yl)thio]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(7-chloroquinolin-4-yl)thio]ethanone

Cat. No.: B11489061
M. Wt: 357.8 g/mol
InChI Key: ABVASAOUHJUXDM-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a benzodioxole ring and a quinoline moiety connected via a sulfanyl linkage

Properties

Molecular Formula

C18H12ClNO3S

Molecular Weight

357.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(7-chloroquinolin-4-yl)sulfanylethanone

InChI

InChI=1S/C18H12ClNO3S/c19-12-2-3-13-14(8-12)20-6-5-18(13)24-9-15(21)11-1-4-16-17(7-11)23-10-22-16/h1-8H,9-10H2

InChI Key

ABVASAOUHJUXDM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and quinoline moieties through a sulfanyl linkage, often using thiol reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted quinoline derivatives.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to inhibit heme polymerase, an enzyme crucial for the survival of malaria parasites. The benzodioxole ring may interact with other biological targets, contributing to the compound’s overall bioactivity. The sulfanyl linkage plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE include:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Primaquine: Another antimalarial agent with a quinoline moiety.

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings, used in various chemical and pharmaceutical applications.

The uniqueness of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-CHLOROQUINOLIN-4-YL)SULFANYL]ETHAN-1-ONE lies in its combined structure, which integrates the properties of both benzodioxole and quinoline, potentially offering enhanced bioactivity and versatility in research applications.

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